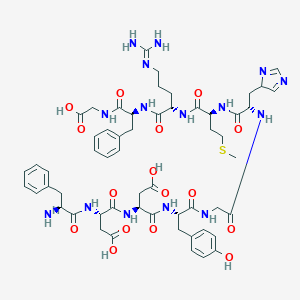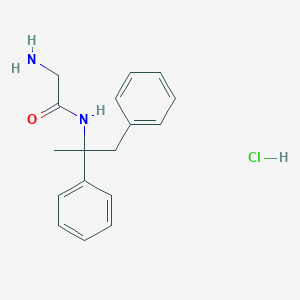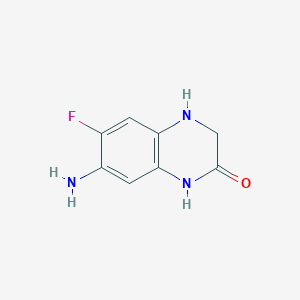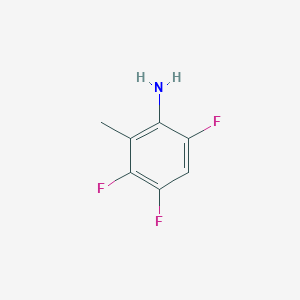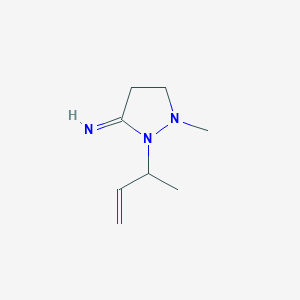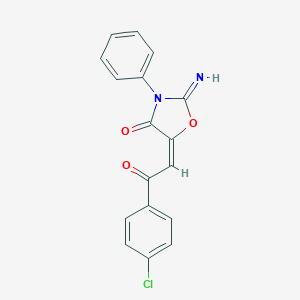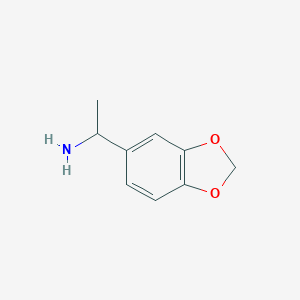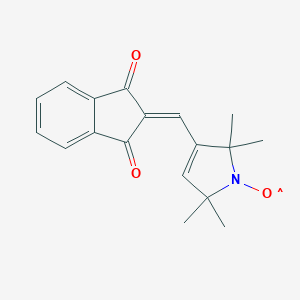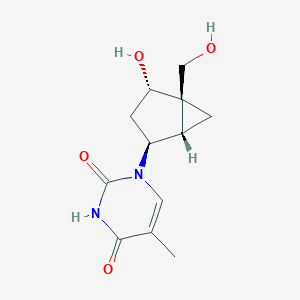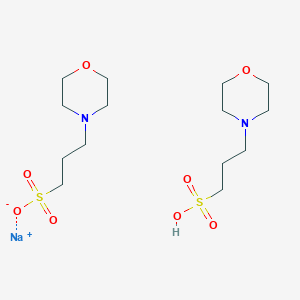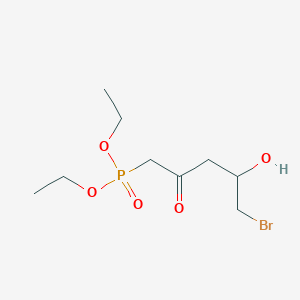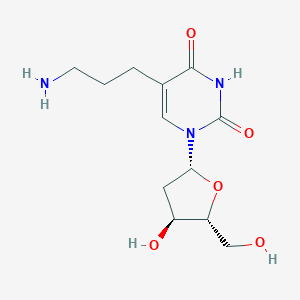
5-(3-Aminopropyl)-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminopropyl)-2'-deoxyuridine, commonly known as APU, is a modified nucleoside that has been extensively studied for its potential applications in scientific research. APU is a derivative of deoxyuridine, a nucleoside that is a building block of DNA. The addition of an amino-propyl group to the deoxyuridine molecule alters its chemical and biological properties, making it useful for a variety of applications.
Wirkmechanismus
APU is incorporated into DNA during replication in place of deoxyuridine. The presence of the amino-propyl group alters the chemical and biological properties of the DNA molecule, affecting its interactions with proteins and other molecules. APU can also be recognized by specific enzymes that are involved in DNA repair, leading to the removal of the modified nucleoside and the repair of the DNA molecule.
Biochemische Und Physiologische Effekte
The presence of APU in DNA can affect the biochemical and physiological properties of cells. APU can alter the stability and structure of the DNA molecule, affecting its interactions with proteins and other molecules. The presence of APU can also affect the activity of enzymes involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
APU has several advantages for use in lab experiments. It is a well-characterized and readily available reagent that can be used to study a variety of biological processes. APU can be incorporated into DNA at specific locations, allowing for the precise mapping of protein-DNA interactions. However, the use of APU in lab experiments also has limitations. The modification of DNA with APU can affect the stability and structure of the DNA molecule, potentially leading to artifacts in experimental results.
Zukünftige Richtungen
The use of APU in scientific research is an active area of investigation, with many potential future directions. One area of interest is the development of new techniques for the precise incorporation of APU into DNA at specific locations. Another area of interest is the use of APU in the study of DNA damage and repair pathways. Additionally, the development of new APU derivatives with improved properties is an area of active research.
Synthesemethoden
The synthesis of APU involves the reaction of deoxyuridine with 3-aminopropylamine in the presence of a catalyst. The reaction results in the formation of APU, which is then purified using various chromatography techniques. The synthesis of APU is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
APU has been used extensively in scientific research as a tool to study DNA replication and repair. APU is incorporated into DNA during replication and can be used to study the interaction of proteins with the DNA molecule. APU has also been used to study the effects of DNA damage on cell growth and proliferation.
Eigenschaften
CAS-Nummer |
118573-62-9 |
|---|---|
Produktname |
5-(3-Aminopropyl)-2'-deoxyuridine |
Molekularformel |
C12H19N3O5 |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
5-(3-aminopropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H19N3O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,16-17H,1-4,6,13H2,(H,14,18,19)/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
XSQLSBQNMAQBSL-IVZWLZJFSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCN)CO)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)CO)O |
Andere CAS-Nummern |
118573-62-9 |
Synonyme |
2'-deoxy-5-(3-aminopropyl)uridine 5-(3-aminopropyl)-2'-deoxyuridine 5-APDU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



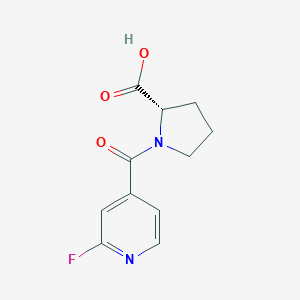
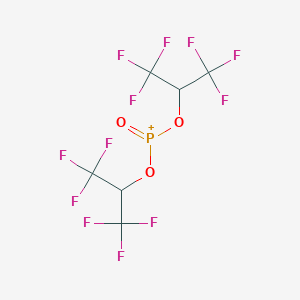
![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
